Erlotinib-13C6 is a carbon-13 labeled derivative of erlotinib, a potent inhibitor of the epidermal growth factor receptor tyrosine kinase. Erlotinib is primarily utilized in the treatment of non-small cell lung cancer and pancreatic cancer, particularly in cases where tumors exhibit specific mutations in the epidermal growth factor receptor. The compound is classified as a small molecule drug and is known for its role in targeting cancer cells by inhibiting critical signaling pathways involved in tumor proliferation and survival.
Erlotinib-13C6 is synthesized from erlotinib hydrochloride, which itself is derived from various chemical precursors. The compound is commercially available and can be sourced from chemical suppliers specializing in isotopically labeled compounds.
Erlotinib-13C6 falls under several classifications:
The synthesis of erlotinib-13C6 involves incorporating carbon-13 isotopes into the molecular structure of erlotinib. This process typically utilizes 13C-labeled precursors and can be achieved through various synthetic routes.
Erlotinib-13C6 has the following molecular formula:
Erlotinib-13C6 undergoes several types of chemical reactions, including:
Common reagents used in these reactions include:
Erlotinib-13C6 exerts its pharmacological effects by binding reversibly to the adenosine triphosphate binding site of the epidermal growth factor receptor tyrosine kinase. This binding inhibits the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells .
Erlotinib-13C6 has diverse applications in scientific research:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3